molecular formula C20H17BrN4O4S B297184 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B297184
M. Wt: 489.3 g/mol
InChI Key: OEFUDZPAMJZGSB-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known by the name of 'Furosemide Piperazine' and is a derivative of pyrimidine.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the inhibition of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidneys. This results in the inhibition of the reabsorption of sodium, chloride, and water, leading to diuresis and natriuresis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure, increase urine output, and decrease edema. This compound has also been found to exhibit anti-inflammatory and antitumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its availability, low cost, and well-established synthesis method. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. These include:
1. Development of new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of hypertension, congestive heart failure, and renal diseases.
3. Exploration of the antitumor properties of this compound and its derivatives for the development of new anticancer drugs.
4. Investigation of the potential of this compound and its derivatives in material science applications, such as the development of new sensors and catalysts.
Conclusion:
1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with significant potential in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives can lead to the development of new drugs and materials with improved properties.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by the addition of 2-furoyl chloride and piperazine in the presence of a base. The final product is obtained after purification and isolation.

Scientific Research Applications

1-(4-bromophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit diuretic, antihypertensive, anti-inflammatory, and antitumor properties. This compound has been used as a lead compound for the development of new drugs for the treatment of hypertension, congestive heart failure, and renal diseases.

properties

Molecular Formula

C20H17BrN4O4S

Molecular Weight

489.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H17BrN4O4S/c21-13-3-5-14(6-4-13)25-18(27)15(17(26)22-20(25)30)12-23-7-9-24(10-8-23)19(28)16-2-1-11-29-16/h1-6,11-12H,7-10H2,(H,22,26,30)/b15-12+

InChI Key

OEFUDZPAMJZGSB-NTCAYCPXSA-N

Isomeric SMILES

C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4

SMILES

C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CO4

Origin of Product

United States

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